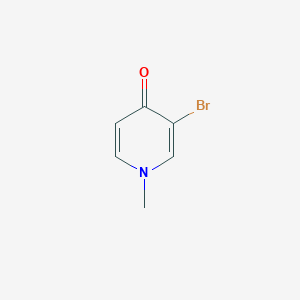
3-azido-5-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-5-chloropyridine is a heterocyclic organic compound that features both azido and chloro substituents on a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-5-chloropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3,5-dichloropyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction replaces one of the chlorine atoms with an azido group, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
化学反应分析
Types of Reactions: 3-Azido-5-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Various substituted pyridines.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyridines.
科学研究应用
3-Azido-5-chloropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The azido group is a versatile functional group in bioconjugation techniques, allowing for the labeling and tracking of biomolecules.
作用机制
The mechanism of action of 3-azido-5-chloropyridine largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The chloro substituent can influence the reactivity and selectivity of these reactions by altering the electronic properties of the pyridine ring.
相似化合物的比较
3-Chloropyridine: Lacks the azido group, making it less versatile in click chemistry applications.
5-Azidopyridine:
Pentachloropyridine: Contains multiple chloro substituents, offering different reactivity patterns and applications
Uniqueness: 3-Azido-5-chloropyridine is unique due to the presence of both azido and chloro groups, which provide a balance of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in various scientific research applications.
属性
CAS 编号 |
1799394-36-7 |
|---|---|
分子式 |
C5H3ClN4 |
分子量 |
154.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



